molecular formula C19H24N4O6S B13895067 2-amino-4-({1-[(carboxymethyl)(1H-indol-3-yl)carbamoyl]-2-(methylsulfanyl)ethyl}carbamoyl)butanoic acid

2-amino-4-({1-[(carboxymethyl)(1H-indol-3-yl)carbamoyl]-2-(methylsulfanyl)ethyl}carbamoyl)butanoic acid

Cat. No.: B13895067
M. Wt: 436.5 g/mol
InChI Key: RCGWMDKQQCLMSA-NBFOIZRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Glutathionyl-S-methylindole is a metabolite of 3-methylindole, a compound known for its selective toxicity in the respiratory tract. This compound is formed through the conjugation of 3-methylindole with glutathione, a tripeptide consisting of glutamine, cysteine, and glycine. The formation of 3-glutathionyl-S-methylindole is significant in the context of detoxification processes in the body, particularly in the liver and respiratory tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-glutathionyl-S-methylindole typically involves the reaction of 3-methylindole with glutathione in the presence of a suitable catalyst. One common method includes the use of NADPH and glutathione-fortified microsomal reactions . The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure optimal yield and purity of the product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of indole derivatives generally involves scalable processes such as the Bartoli reaction and Heck coupling reaction . These methods can be adapted for the production of 3-glutathionyl-S-methylindole, ensuring consistency and efficiency in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 3-Glutathionyl-S-methylindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include 3-methyloxindole, indole-3-carbinol, and various glutathione conjugates .

Properties

Molecular Formula

C19H24N4O6S

Molecular Weight

436.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[1-[carboxymethyl(1H-indol-3-yl)amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H24N4O6S/c1-30-10-14(22-16(24)7-6-12(20)19(28)29)18(27)23(9-17(25)26)15-8-21-13-5-3-2-4-11(13)15/h2-5,8,12,14,21H,6-7,9-10,20H2,1H3,(H,22,24)(H,25,26)(H,28,29)/t12-,14?/m0/s1

InChI Key

RCGWMDKQQCLMSA-NBFOIZRFSA-N

Isomeric SMILES

CSCC(C(=O)N(CC(=O)O)C1=CNC2=CC=CC=C21)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CSCC(C(=O)N(CC(=O)O)C1=CNC2=CC=CC=C21)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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